N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-11-7-5-10-14-15(11)19-18(24-14)20-17(21)12-8-6-9-13(22-2)16(12)23-3/h5-10H,4H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQRPRXOXJRGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 2,3-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Catalysis: The compound can act as a catalyst or a ligand in various chemical reactions, enhancing the efficiency and selectivity of the processes.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- Structure : Features a 3,4-dimethoxybenzamide group and an unsubstituted benzothiazole ring.
- Key Differences : The absence of the 4-ethyl group on the benzothiazole ring reduces lipophilicity compared to the target compound.
- Relevance : This compound (CAS: 312514-87-7) highlights the importance of substituent positioning; 3,4-dimethoxy groups may enhance hydrogen-bonding interactions compared to 2,3-dimethoxy substitution .
N-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)-2,3-dimethoxybenzamide
- Structure : Combines a 2,3-dimethoxybenzamide with a 4-fluorophenyl-substituted benzothiazole.
- Fluorine substitution is often leveraged to improve bioavailability and binding affinity in drug design .
Functional Group Variations on the Benzamide Core
[18F]Fallypride
- Structure : (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide.
- Key Differences : Incorporates a fluoropropyl chain and a pyrrolidinylmethyl group, enabling its use as a dopamine D2/D3 receptor tracer. The 2,3-dimethoxybenzamide moiety is shared with the target compound, but the additional fluorinated side chain enhances blood-brain barrier penetration and receptor binding kinetics .
2,3-Dimethoxybenzamide (Microbial Volatile)
- Structure : A simpler analog lacking the benzothiazole ring.
- Key Differences : Produced by Bacillus atrophaeus CAB-1, this compound exhibits antifungal activity against Botrytis cinerea. The absence of the benzothiazole-ethyl group suggests that antimicrobial properties may depend on the dimethoxybenzamide core alone .
Complex Derivatives with Extended Pharmacophores
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Structure : Combines a 3,4-dimethoxybenzamide with a thiazole-dihydrodioxin hybrid scaffold.
Comparative Data Table
Biological Activity
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-ethylbenzothiazole with 2,3-dimethoxybenzoic acid derivatives. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the compound.
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on:
1. Anticancer Activity:
- Cell Proliferation Inhibition: Studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay demonstrated a dose-dependent decrease in cell viability.
- Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Flow cytometry analyses confirmed an increase in sub-G1 phase cells indicative of apoptosis.
2. Anti-inflammatory Effects:
- Cytokine Inhibition: The compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7). ELISA assays were utilized to quantify cytokine production.
- Inhibition of Cell Migration: Scratch wound healing assays indicated that this compound effectively hinders the migration of inflammatory cells, which is crucial in chronic inflammation scenarios.
Case Studies
-
Study on Antitumor Activity:
A study published in 2024 synthesized a series of benzothiazole derivatives including this compound. The lead compound exhibited significant inhibition against A431 and A549 cell lines with IC50 values in the micromolar range. The study highlighted its ability to induce apoptosis and arrest the cell cycle at G0/G1 phase . -
Inflammation Model:
In an experimental model using RAW264.7 macrophages, treatment with this compound resulted in a marked decrease in IL-6 and TNF-α production upon stimulation with lipopolysaccharides (LPS). This suggests its potential application in managing inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Method Used |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | MTT assay |
| Induction of apoptosis | Flow cytometry | |
| Cell cycle arrest | Flow cytometry | |
| Anti-inflammatory | Decrease in IL-6 and TNF-α levels | ELISA |
| Inhibition of cell migration | Scratch wound healing assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
